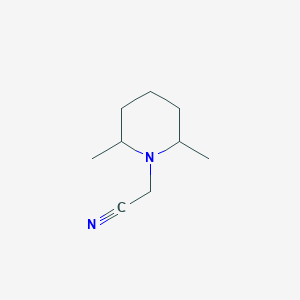
2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylpiperidin-1-yl)acetonitrile is an organic compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol. It is widely used in scientific research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile typically involves the reaction of 2,6-dimethylpiperidine with bromoacetonitrile . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions .
化学反応の分析
Types of Reactions
2-(2,6-Dimethylpiperidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
2-(2,6-Dimethylpiperidin-1-yl)acetonitrile is widely used in scientific research across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
類似化合物との比較
生物活性
2-(2,6-Dimethylpiperidin-1-yl)acetonitrile, with the CAS number 825-28-5, is a compound that has garnered attention in biological research due to its potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₆N₂
- Molar Mass : 152.241 g/mol
- Structure : The compound features a piperidine ring substituted with a nitrile group, which is essential for its biological interactions.
Target Interactions
This compound interacts with various biological systems primarily through its role as a ligand in receptor modulation. Its structural similarity to neurotransmitters allows it to influence signaling pathways associated with:
- Neurotransmitter Receptors : It may act on nicotinic acetylcholine receptors, which are crucial for synaptic transmission.
- Enzyme Inhibition : The compound has been noted for its potential in inhibiting certain enzymes involved in metabolic pathways.
Biological Pathways
The compound's biological activity can be summarized through the following pathways:
- Neurotransmission Modulation : By interacting with receptors, it can enhance or inhibit neurotransmission.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against specific pathogens.
Antimicrobial Studies
Research indicates that this compound exhibits varying degrees of antimicrobial activity. A study evaluated its effect on several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/ml |
| Escherichia coli | 125 µg/ml |
| Pseudomonas aeruginosa | 31.25 µg/ml |
These results indicate that the compound is particularly effective against Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by this pathogen .
Study on Mycobacterium tuberculosis
In a study examining the efficacy of various compounds against Mycobacterium tuberculosis, this compound was included in a screening process. While it did not significantly reduce lung bacterial loads in mouse models at tested dosages (25 mg/kg and 100 mg/kg), it provided insights into its pharmacokinetic properties, showing good oral bioavailability and favorable pharmacokinetic/pharmacodynamic indices .
Neuropharmacological Research
Another area of interest involves the compound's neuropharmacological effects. Research suggests that it may influence cognitive functions by modulating neurotransmitter systems. Experimental results indicate potential benefits in models of anxiety and depression, though further studies are necessary to elucidate these effects fully .
Safety Profile
While exploring the biological activity of this compound, safety assessments have indicated that it may pose certain risks:
- Skin Irritation : Classified as a skin irritant (Category 2).
- Eye Irritation : Potential to cause eye irritation (Category 2A).
Appropriate safety measures should be taken when handling this compound in laboratory settings.
特性
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOSAIIVENGARV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509348 |
Source


|
| Record name | (2,6-Dimethylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-28-5 |
Source


|
| Record name | (2,6-Dimethylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













